molecular formula C17H19NO4 B1224036 BUTYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE

BUTYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE

Cat. No.: B1224036
M. Wt: 301.34 g/mol
InChI Key: KCPZCWVTJBSBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is a chemical compound with a complex structure that includes a furan ring, an amino group, and a benzoic acid ester

Scientific Research Applications

BUTYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the furan ring and the benzoic acid derivative. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of BUTYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The furan ring and amino group may interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, amino group, and benzoic acid ester moiety make it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

butyl 4-[(2-methylfuran-3-carbonyl)amino]benzoate

InChI

InChI=1S/C17H19NO4/c1-3-4-10-22-17(20)13-5-7-14(8-6-13)18-16(19)15-9-11-21-12(15)2/h5-9,11H,3-4,10H2,1-2H3,(H,18,19)

InChI Key

KCPZCWVTJBSBGN-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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